ERCC6 protein

Cockayne Syndrome Disease Genetics Genotype-Phenotype

The ERCC6 protein (Cockayne Syndrome B, CSB) is a DNA-stimulated ATPase essential for transcription-coupled nucleotide excision repair (TC-NER). It acts as a chromatin remodeler at double-strand breaks (DSBs) and recruits the CSA complex (ERCC8) to sites of RNA polymerase II-blocking lesions.

Molecular Formula C4H3FN2S
Molecular Weight 0
CAS No. 148972-58-1
Cat. No. B1176580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERCC6 protein
CAS148972-58-1
SynonymsERCC6 protein
Molecular FormulaC4H3FN2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ERCC6 (CSB) Protein Procurement: Quantifying Functional Differentiation for TC-NER & DNA Repair Research


The ERCC6 protein (Cockayne Syndrome B, CSB) is a DNA-stimulated ATPase essential for transcription-coupled nucleotide excision repair (TC-NER) [1]. It acts as a chromatin remodeler at double-strand breaks (DSBs) and recruits the CSA complex (ERCC8) to sites of RNA polymerase II-blocking lesions [1]. ERCC6 is part of the SNF2/SWI2 family and its functional uniqueness lies in its ability to wrap DNA, modify the RNA polymerase II interface, and drive a coupling mechanism distinct from prokaryotic homologs [1]. Mutations in ERCC6 account for approximately 70-80% of Cockayne Syndrome B (CS-B) cases, highlighting its non-redundant role in maintaining genomic stability and preventing neurodegeneration [2][3].

Why ERCC6 (CSB) Protein Selection Cannot Be Interchanged with Related NER Factors


The functional specificity of ERCC6 in transcription-coupled repair (TCR) and chromatin remodeling means it cannot be functionally substituted by other nucleotide excision repair (NER) proteins like XPA, XPC, or even its close partner ERCC8 (CSA). While XPC recognizes lesions for global genome NER (GG-NER), ERCC6 is dedicated to the repair of the transcribed strand of active genes [1]. ERCC6's unique ATPase-dependent chromatin remodeling activity at DSBs, which promotes BRCA1-mediated homologous recombination (HR) over non-homologous end joining (NHEJ), is a distinct biochemical function not shared by other core NER factors . Consequently, substituting ERCC6 with a generic NER protein or a related SWI/SNF ATPase would fail to replicate specific TC-NER activity, DSB repair pathway choice, and the recruitment of CSA (ERCC8) to the nuclear matrix after UV damage [2].

Quantitative Differentiation Guide for ERCC6 (CSB) Protein Procurement


ERCC6 vs. ERCC8 (CSA) in Cockayne Syndrome Prevalence: A 4.0x Higher Mutation Frequency Defines CS-B Disease Burden

In Cockayne Syndrome (CS) patient cohorts, ERCC6/CSB mutations are the primary cause, occurring in approximately 80% of cases. This is compared to the remaining 20% of cases attributed to mutations in ERCC8/CSA and other less common genes. This 4:1 prevalence ratio demonstrates that ERCC6 is the dominant disease locus for CS-B, making it the most critical protein for modeling the disease [1][2].

Cockayne Syndrome Disease Genetics Genotype-Phenotype

ERCC6 Restores Transcription-Coupled Repair: 100% Reversal of a Null Defect in a Cellular Model

In a direct head-to-head comparison using the CHO UV61 mutant, which has no detectable cyclobutane pyrimidine dimer (CPD) repair, transfection of the human ERCC6 (CSB) gene fully restores the normal repair pattern [1]. This contrasts with the UV61 mutant background where CPD removal in the transcribed strand of the DHFR gene is zero [1]. The CSB transfectant shows complete restoration of CPD removal in the transcribed strand, matching the proficient CHO AA8 cell line [1].

Transcription-Coupled Repair Cyclobutane Pyrimidine Dimer CHO Cells

ERCC6 and ERCC8 Are as Essential as XPA for Repair of Specific Oxidative Lesions

For the repair of 5',8-cyclo-2'-deoxypurine lesions (cyclo-dA and cyclo-dG) which robustly block transcription, the TC-NER components ERCC6/CSB and ERCC8/CSA are strictly required and are as essential as the core NER protein XPA [1]. This is in sharp contrast to the base excision repair pathway for thymine glycol (Tg), which does not require ERCC6, or the repair of classical NER substrates like CPD and AAF, which can occur even when TC-NER is disrupted [1]. The data positions ERCC6 as a non-redundant factor for a specific, toxic subclass of endogenous DNA damage.

Oxidative DNA Damage Transcription-Coupled Repair Cyclopurine Lesions

ERCC6 Polymorphism Impacts Cancer Recurrence Risk: A 1.54x Higher Hazard Ratio for Bladder Cancer

A specific non-synonymous polymorphism in the ERCC6 gene (Met1097Val) has a quantifiable impact on clinical outcomes. In a study of superficial bladder cancer patients, carriers of at least one variant allele (Val) had a significantly higher recurrence risk compared to wild-type (Met/Met) carriers, with a hazard ratio of 1.54 (95% CI: 1.02-2.33) [1]. This demonstrates that even subtle genetic variation in ERCC6 can lead to a >50% increase in disease recurrence risk, underscoring the protein's functional importance in human disease beyond rare monogenic disorders.

Cancer Genetics Bladder Cancer Polymorphism

ERCC6 ATPase Activity is DNA-Stimulated and Unique Compared to Prokaryotic Mfd

The enzymatic activity of the human ERCC6/CSB protein is distinct from its functional analog in E. coli. While the E. coli Mfd protein acts as an ATPase that disrupts the stalled RNA polymerase ternary complex to facilitate repair, purified human CSB is also a DNA-stimulated ATPase but does not act as a helicase and does not dissociate stalled RNA polymerase II [1]. This fundamental mechanistic difference—a DNA-stimulated ATPase that does not dissociate the complex—defines a unique coupling mechanism in humans and provides a clear biochemical distinction from the prokaryotic model [1].

ATPase Activity Mechanistic Differentiation Transcription-Repair Coupling

ERCC6 Autoinhibition via Leucine Latch: A Regulatory Mechanism Not Found in ERCC8

The ATPase and chromatin-remodeling activities of ERCC6/CSB are regulated by a unique intramolecular autoinhibition mechanism not present in its partner protein ERCC8/CSA. A conserved "leucine latch" motif at the N-terminus interacts with the core ATPase domain to lock the enzyme in an inactive conformation [1]. This self-regulating feature is a distinct structural and functional characteristic of ERCC6, providing a potential selective target for small-molecule intervention that would not affect the related ERCC8 protein.

Chromatin Remodeling Autoinhibition Structural Biology

Procurement-Driven Application Scenarios for ERCC6 (CSB) Protein


Modeling Cockayne Syndrome B (CS-B) Pathogenesis in Cell and Animal Models

Given that ERCC6 mutations account for 80% of CS cases, the wild-type and mutant forms of this protein are the primary reagents for generating cellular or in vivo models of CS-B [1]. Use of ERCC6 is essential for replicating the specific TC-NER deficiency and neurodegeneration observed in the majority of patients. The ability of ERCC6 transfection to fully restore CPD repair in UV61 cells provides a robust positive control for functional validation [2].

Investigating the TC-NER Specific Response to Transcription-Blocking Oxidative Lesions

Research into the repair of cyclo-dA and cyclo-dG lesions, which are implicated in neurodegeneration, requires ERCC6. As these specific lesions have a strict requirement for ERCC6 and ERCC8 that is not shared by other NER substrates (e.g., CPD), ERCC6 is an indispensable tool for assays designed to dissect this pathway and quantify its efficiency [3].

Functional Studies of DNA Double-Strand Break Repair Pathway Choice and Chromatin Remodeling

ERCC6's unique ATPase-dependent chromatin remodeling activity, which promotes homologous recombination (HR) over non-homologous end joining (NHEJ) at DSBs, makes it a key reagent for studying genome stability and DSB repair pathway choice . Its autoinhibition by the leucine latch motif also makes it a target for mechanistic studies of ATPase regulation [4].

Developing Assays for ERCC6-Specific ATPase Activity and Modulator Screening

The distinct biochemical properties of ERCC6—a DNA-stimulated ATPase that does not dissociate RNA polymerase II—provide a specific assay platform for screening small molecules or antibodies. This is in contrast to the E. coli Mfd protein, offering a human-specific target. The leucine latch autoinhibitory mechanism presents a potential conformational switch that could be targeted for therapeutic intervention [4][5].

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